molecular formula C7H4N4 B1445428 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile CAS No. 1378652-03-9

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

Cat. No. B1445428
M. Wt: 144.13 g/mol
InChI Key: OURXKMZTZITQLW-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile is a heterocyclic compound . More than 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been described, which are included in more than 5500 references .


Synthesis Analysis

This compound can be synthesized through various strategies and approaches . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine derivatives has also been reported .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis and Diversity in Biomedical Applications

1H-Pyrazolo[3,4-b]pyridines exhibit significant versatility in biomedical applications due to their diverse substituents and synthetic methods. This group of compounds, with over 300,000 variations, has been extensively studied for its potential in various biomedical fields. The review by Donaire-Arias et al. (2022) provides a comprehensive analysis of these compounds, focusing on their diverse substituents and the methodologies for their synthesis, which plays a crucial role in their potential biomedical applications (Donaire-Arias et al., 2022).

Antitumor Activity

Pyrazolo[3,4-b]pyridine derivatives have shown significant potential in antitumor applications. Abdel‐Latif et al. (2016) synthesized a series of these derivatives, demonstrating notable cytotoxicity against human laryngeal epidermoid carcinoma cells. This highlights the potential of 1H-pyrazolo[3,4-b]pyridines in cancer treatment and research (Abdel‐Latif et al., 2016).

Development in Kinase Inhibition

The development of scalable synthesis methods for potent kinase inhibitors incorporating 1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is an area of notable research. Arunachalam et al. (2019) developed an alternate azide intermediate to address safety hazards and mitigate trace metal contamination, highlighting the compound's significance in kinase inhibition research (Arunachalam et al., 2019).

Applications in Device Characterization

1H-Pyrazolo[3,4-b]pyridine derivatives have been utilized in the characterization of devices, as demonstrated by El-Menyawy et al. (2019). The study investigated the thermal stability and optical properties of such derivatives, which were then applied in the fabrication and characterization of devices showing photovoltaic properties (El-Menyawy et al., 2019).

Corrosion Inhibition for Mild Steel

Dandia et al. (2013) explored the application of synthesized pyrazolopyridine derivatives as corrosion inhibitors for mild steel, using ultrasonic irradiation in aqueous media. Their research provided insights into the protective properties of these compounds against corrosion, indicating their utility in industrial applications (Dandia et al., 2013).

Antimicrobial and Antitumor Activities

El-Borai et al. (2012) investigated the antimicrobial and antitumor activities of pyrazolo[3,4-b]pyridine derivatives, highlighting their effectiveness against various bacterial strains and liver cell lines. This study underscores the potential of these compounds in developing new antimicrobial and antitumor agents (El-Borai et al., 2012).

Protein Kinase Inhibition for Alzheimer's Disease

Chioua et al. (2009) synthesized 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives, demonstrating their inhibitory effects on disease-relevant protein kinases. This research presents a potential lead compound for the treatment of Alzheimer's disease, illustrating the therapeutic significance of these compounds (Chioua et al., 2009).

properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-5-1-2-9-7-6(5)4-10-11-7/h1-2,4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURXKMZTZITQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C#N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazolo[3,4-b]pyridine-4-carbonitrile

Synthesis routes and methods

Procedure details

4-Iodo-1H-pyrazolo[3,4-b]pyridine (802 mg, 3.27 mmol) was dissolved in DMSO (10 mL) then added p-toluenesulfinic acid, sodium salt (583 mg, 3.27 mmol) and KCN (319 mg, 4.90 mmol). The reaction was heated at 100° C. for 18 h. The mixture was diluted with water and extracted with EtOAc. The organic layer was washed with brine and dried over MgSO4 to yield 1H-pyrazolo[3,4-b]pyridine-4-carbonitrile as a light orange solid.
Quantity
802 mg
Type
reactant
Reaction Step One
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Quantity
10 mL
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solvent
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0 (± 1) mol
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reactant
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583 mg
Type
reactant
Reaction Step Three
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Quantity
319 mg
Type
reactant
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
VN Maksimova, AI Naidenova, OV Ershov… - Russian Journal of …, 2016 - Springer
Annulation of 2-chloropyridine-3,4-dicarbonitriles with hydrazine hydrate and N,N-dimethylhydrazine afforded 3-aminopyrazolo[3,4-b]pyridine-4-carbonitriles and 3-amino-1-…
Number of citations: 6 link.springer.com

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